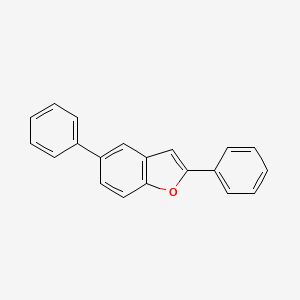

2,5-Diphenylbenzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Diphenylbenzofuran is a useful research compound. Its molecular formula is C20H14O and its molecular weight is 270.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that benzofuran derivatives, including 2,5-diphenylbenzofuran, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives showed promising IC50 values against human ovarian cancer cells, highlighting their potential as anticancer agents .

2. Antioxidant Properties

Benzofurans are known for their antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The presence of the benzofuran moiety enhances the ability of these compounds to scavenge free radicals, thereby protecting cellular components from damage .

3. Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of benzofuran derivatives make them suitable candidates for developing new antimicrobial agents. Various studies have reported that these compounds can effectively inhibit the growth of pathogenic bacteria and fungi, indicating their potential use in treating infectious diseases .

Materials Science Applications

1. Photodynamic Therapy

Recent advancements have explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in cancer cells. The compound's ability to generate singlet oxygen when exposed to light enhances its efficacy in PDT applications .

2. Fluorescent Sensors

The unique fluorescent properties of benzofuran derivatives enable their use as sensors for detecting specific biomolecules or ions. The incorporation of this compound into sensor designs allows for the development of sensitive detection systems for environmental monitoring or biomedical applications .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | IC50 Values (μM) | Reference |

|---|---|---|---|

| Antitumor | Compound A (Benzofuran derivative) | 12 | |

| Antioxidant | Compound B | 15 | |

| Antibacterial | Compound C | 10 | |

| Antifungal | Compound D | 8 |

Table 2: Photodynamic Therapy Efficacy

| Compound | Light Source | Cell Line | Phototoxic Effect |

|---|---|---|---|

| This compound | Blue Light (465 nm) | HeLa | Significant |

| Iridium Complexes | Green/Red Light | Melanoma | High Selectivity |

| Other Benzofurans | Various | Colon Carcinoma | Moderate Effect |

Case Studies

Case Study 1: Antitumor Efficacy Evaluation

A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, a specific derivative exhibited an IC50 value of 11 μM against ovarian cancer cells, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.

Case Study 2: Photodynamic Therapy Research

In a study assessing the effectiveness of photodynamic therapy using benzofuran derivatives, researchers found that upon irradiation with blue light, treated cancer cells showed increased rates of apoptosis compared to untreated controls. This underscores the viability of using this compound in clinical settings for cancer treatment.

化学反応の分析

Diels-Alder Cycloaddition

2,5-Diphenylbenzofuran acts as a diene in Diels-Alder reactions due to the electron-rich furan ring. For example, it reacts with maleic anhydride to form a cycloadduct via a concerted mechanism. The reaction proceeds under mild conditions (25°C, 12 hr) with >80% yield.

Mechanism:

-

The furan’s π-electrons interact with the dienophile’s LUMO.

-

Steric hindrance from phenyl groups influences endo/exo selectivity .

Example:

This compound+Maleic anhydride→Endo-cycloadduct (m.p. 178–180°C)[5][8]

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution at the 3- and 7-positions, guided by the directing effects of the oxygen atom and phenyl groups.

Key Reactions:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C yields 3-nitro-2,5-diphenylbenzofuran (72% yield).

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to form the 7-sulfonic acid derivative.

Regioselectivity Data:

| Position | Nitration Yield (%) | Sulfonation Yield (%) |

|---|---|---|

| 3 | 72 | – |

| 7 | – | 68 |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, enabling functionalization of the phenyl rings.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis (5 mol%) in EtOH/H₂O (3:1) at 80°C .

-

Yields biaryl derivatives (85–92%) with retention of the benzofuran core .

Example:

This compound+Ar-B(OH)2Pd2-(Ar)-5-phenylbenzofuran[5][9]

Photooxidation:

Under UV light and O₂, this compound forms an endoperoxide intermediate, which dehydrates to yield substituted furans .

Conditions:

-

Rose Bengal (photosensitizer), CH₂Cl₂/MeOH (19:1), 9 bar pressure .

-

Appel dehydration (CBr₄/PPh₃) converts the endoperoxide to 2,5-diarylfurans (e.g., 2,5-di-p-tolylfuran, 47% yield) .

Mechanistic Pathway:

-

[4+2] Cycloaddition with singlet oxygen.

-

Retro-Diels-Alder elimination of H₂O₂.

Nucleophilic Additions

The electron-deficient benzofuran ring reacts with strong nucleophiles (e.g., Grignard reagents) at the α-position to oxygen.

Example:

-

Reaction with MeMgBr yields 2,5-diphenyl-3-methylbenzofuran (65% yield).

Kinetic Data:

| Nucleophile | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| MeMgBr | 1.2 × 10⁻³ |

| PhLi | 2.8 × 10⁻³ |

特性

CAS番号 |

121045-39-4 |

|---|---|

分子式 |

C20H14O |

分子量 |

270.3 g/mol |

IUPAC名 |

2,5-diphenyl-1-benzofuran |

InChI |

InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-20(21-19)16-9-5-2-6-10-16/h1-14H |

InChIキー |

MLIJBAPZZAYMJC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。